
N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine, also known as BMT-046071, is a novel small molecule compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine exerts its therapeutic effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, survival, and metabolism. N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine inhibits the activation of Akt, which in turn inhibits the downstream targets of the pathway, including mTOR and p70S6K. This leads to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been shown to have various biochemical and physiological effects in scientific research studies. In cancer cells, N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine induces apoptosis and inhibits cell proliferation. In inflammation, N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine reduces the production of inflammatory cytokines. In neuroprotection, N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine protects neurons from oxidative stress and reduces neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has several advantages for lab experiments, including its easy synthesis method and its ability to inhibit the PI3K/Akt/mTOR signaling pathway. However, N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine research. One direction is to further investigate its potential therapeutic applications in cancer treatment, inflammation, and neuroprotection. Another direction is to optimize its synthesis method to improve its solubility and reduce its toxicity. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine in therapeutic applications.
Métodos De Síntesis
N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine can be synthesized through a simple, four-step reaction process. The first step involves the reaction of tert-butylamine with 2-chloro-4-methylthio-6-(4-morpholinyl)-1,3,5-triazine to form N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine. The second step involves the deprotection of the tert-butyl group using trifluoroacetic acid. The third step involves the reaction of the resulting intermediate with sodium hydride and dimethyl sulfate to form N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine. The final step involves the purification of N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine through column chromatography.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been found to have potential therapeutic applications in various scientific research areas, including cancer treatment, inflammation, and neuroprotection. In cancer treatment, N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation, N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neuroprotection, N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propiedades
IUPAC Name |
N-tert-butyl-4-methylsulfanyl-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5OS/c1-12(2,3)16-9-13-10(15-11(14-9)19-4)17-5-7-18-8-6-17/h5-8H2,1-4H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJATVSQWFPRFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)SC)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-butyl)-4-(methylthio)-6-(4-morpholinyl)-1,3,5-triazin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

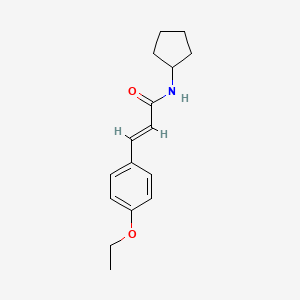
![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)
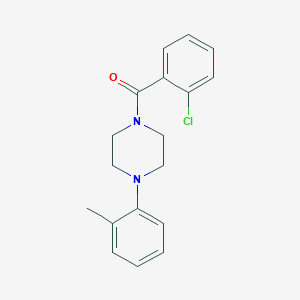
![2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5811470.png)
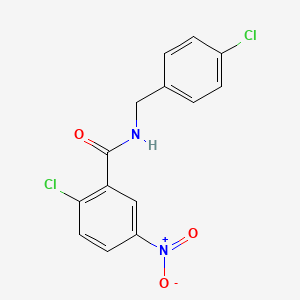
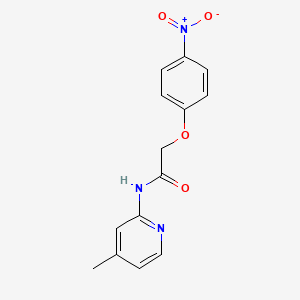
![3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5811487.png)
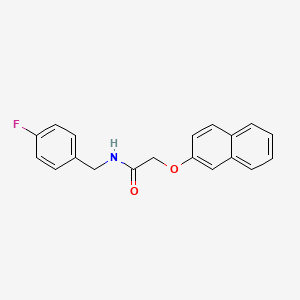
![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5811510.png)
![7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5811515.png)
![4-ethyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5811516.png)
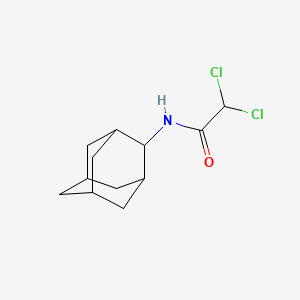
![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)